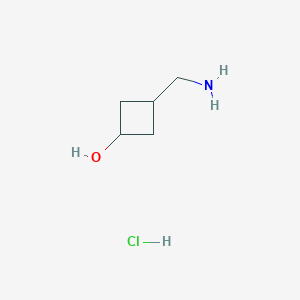
3-(Aminomethyl)cyclobutanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of cyclobutanol derivatives often involves complex organic reactions. For instance, Srivastava, Singhaus, and Kabalka (1997) describe the synthesis of a related compound, 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, as a potential agent for boron neutron capture therapy (Srivastava, Singhaus, & Kabalka, 1997).
- Wessjohann, Giller, Zuck, Skatteboel, and Meijere (1993) detail the synthesis of 2-[(diphenylmethylene)amino]cyclobutenecarboxylates, showing the complexity and versatility of cyclobutanol derivative synthesis (Wessjohann et al., 1993).
Molecular Structure Analysis
- Cyclobutanol derivatives have unique structural characteristics. The study by Griesbeck and Heckroth (2002) on the stereoselective synthesis of 2-aminocyclobutanols via photocyclization provides insight into the molecular structure of such compounds (Griesbeck & Heckroth, 2002).
Chemical Reactions and Properties
- Cyclobutanol derivatives are known for their chemical reactivity. For example, Mayans, Gargallo, Alvarez-Larena, Illa, and Ortuño (2013) explored the synthesis of chiral cyclobutane containing 1,3-amino alcohols and 1,3-diamines, highlighting the diverse chemical reactions these compounds can undergo (Mayans et al., 2013).
Physical Properties Analysis
- The physical properties of cyclobutanol derivatives, like solubility and melting points, are crucial for their application. Baldwin, Adlington, Parisi, and Ting (1986) synthesized cyclobutanol-containing dipeptides, providing valuable data on their physical properties (Baldwin et al., 1986).
Chemical Properties Analysis
- Understanding the chemical properties, such as reactivity and stability, is essential. Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, and Branchadell (2005) discuss the synthesis and structural study of cyclobutane derivatives, shedding light on their chemical properties (Izquierdo et al., 2005).
科学的研究の応用
Synthesis and Chemical Reactions
Formation of 3,4-Dimethyl-2-Pyrones : The study by Jung and Novack (2005) demonstrates the preparation of 3-carboethoxyethylidene cyclobutanols, which yield substituted 3,4-dimethyl-2-pyrones upon treatment with bases. This synthesis involves cycloaddition, acidic hydrolysis, and ring-opening mechanisms (Jung & Novack, 2005).
Synthesis of Aminocyclobutane Derivatives : Research by Baldwin et al. (1986) focuses on synthesizing cyclobutanol-containing dipeptides and investigating their antimicrobial properties. They also explore the potential mechanism of action of these compounds (Baldwin et al., 1986).
Photocatalytic Synthesis : Sato et al. (1992) describe the synthesis of homochiral cis-2-hydroxymethylcyclobutanols and their derivatives via photocatalysis, highlighting their potential as precursors for biologically active compounds (Sato et al., 1992).
Applications in Medicinal Chemistry
Aminomethyl-Cycloalkanes in Drug Synthesis : Rodrigalvarez et al. (2022) report on the palladium-catalyzed enantioselective C(sp3)–H arylation of aminomethyl-cycloalkanes, showcasing their utility in constructing biologically active molecules. This process demonstrates the importance of aminomethyl-cycloalkanes in synthesizing compounds with medicinal potential (Rodrigalvarez et al., 2022).
Antidepressant Potential : Bonnaud et al. (1987) synthesized 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives and evaluated their potential as antidepressants, indicating the relevance of such structures in psychiatric medication development (Bonnaud et al., 1987).
Glucagon-Like Peptide-1 Receptor Agonists : Liu et al. (2012) explored cyclobutane derivatives as nonpeptidic agonists for the glucagon-like peptide-1 (GLP-1) receptor, highlighting the role of such compounds in diabetes treatment (Liu et al., 2012).
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . If in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
3-(aminomethyl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRVZGKQUALNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)cyclobutanol hydrochloride | |
CAS RN |
1427386-91-1, 1404365-04-3 |
Source


|
| Record name | 3-(Aminomethyl)cyclobutanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1r,3r)-3-(aminomethyl)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)
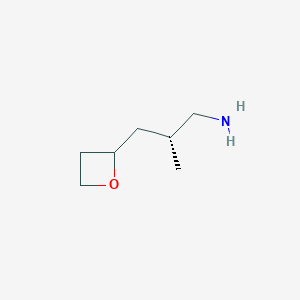
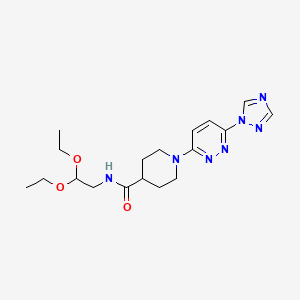
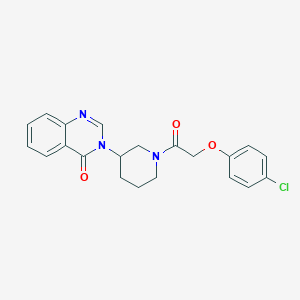
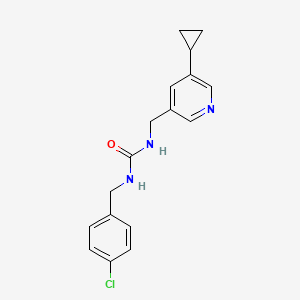
![Pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2488682.png)
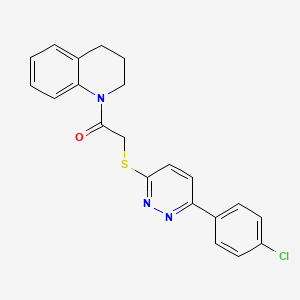
![N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2488686.png)



![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488695.png)

![Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2488699.png)